1-Bromo-3-fluoro-2-iodo-4-methoxybenzene
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Overview
Description
1-Bromo-3-fluoro-2-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO and a molecular weight of 330.92 g/mol . It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a methoxy group. This compound is primarily used in research and development within the fields of organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions where benzene derivatives are treated with various halogenating agents under controlled conditions . For instance, starting with a methoxybenzene derivative, sequential halogenation reactions can introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent side reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
1-Bromo-3-fluoro-2-iodo-4-methoxybenzene is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-iodo-4-methoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound’s halogen atoms and methoxy group influence its reactivity and the pathways it follows in chemical reactions . The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or material science .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoro-3-iodobenzene: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
1-Bromo-3,4-difluoro-2-methoxybenzene: Contains an additional fluorine atom, which can alter its reactivity and applications.
Uniqueness
1-Bromo-3-fluoro-2-iodo-4-methoxybenzene is unique due to the presence of multiple halogen atoms and a methoxy group, which provide a combination of electronic effects that enhance its reactivity and utility in various chemical processes .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-iodo-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLJESPLSBIUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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